molecular formula C9H10N4 B1422918 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine CAS No. 1313013-53-4

1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine

Cat. No. B1422918
M. Wt: 174.2 g/mol
InChI Key: PDPGHKNJMFNIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .


Molecular Structure Analysis

The structure of a tricationic pro-ligand N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide is described . The structures feature three triflate anions in the asymmetric unit with two of the triflate ligands in the structure connected to the pincer pro-ligand by strong N–H⋯O hydrogen bonds .


Chemical Reactions Analysis

Whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .


Physical And Chemical Properties Analysis

The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

1. Synthesis of Fused Pyrazolo Thiazoles and Thiazines

  • Application Summary: Pyrazolo thiazoles and thiazines are synthesized via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .
  • Methods of Application: The synthesis involves the use of 1,3-thiazole or 1,4-thiazine rings, including fused with azoles, which are structural subunits of numerous compounds valuable in medicinal chemistry .
  • Results: The combination of these cycles with the pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines .

2. TRK Inhibitors

  • Application Summary: Pyrazolo pyridine derivatives are synthesized and evaluated for their activities to inhibit Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
  • Methods of Application: The synthesis involves scaffold hopping and computer-aided drug design. Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM .
  • Results: Compound C03 inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

3. Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

  • Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, which can include “1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine”, are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application: The synthesis and applications of TFMP derivatives involve the development of organic compounds containing fluorine. The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
  • Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

4. Antifungal Activity of Pyrazolecarboxamide Derivatives

  • Application Summary: A series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and tested for their antifungal activity .
  • Methods of Application: The compounds were characterized by spectral data and elemental analysis and were bioassayed in vitro against three kinds of phytopathogenic fungi .
  • Results: Some of the synthesized compounds exhibited moderate antifungal activities. Compounds 6a, 6b, and 6c displayed more than 50% inhibition activities against G. zeae at 100 µg/mL, which were better than that of the commercial fungicides .

5. Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

  • Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, which can include “1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine”, are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application: The synthesis and applications of TFMP derivatives involve the development of organic compounds containing fluorine. The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
  • Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

6. Antifungal Activity of Pyrazolecarboxamide Derivatives

  • Application Summary: A series of N-(substituted pyridinyl)-1-methyl (phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and tested for their antifungal activity .
  • Methods of Application: The compounds were characterized by spectral data and elemental analysis and were bioassayed in vitro against three kinds of phytopathogenic fungi .
  • Results: Some of the synthesized compounds exhibited moderate antifungal activities. Compounds 6a, 6b, and 6c displayed more than 50% inhibition activities against G. zeae at 100 µg/mL, which were better than that of the commercial fungicides .

Future Directions

It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

1-methyl-3-pyridin-4-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-6-8(10)9(12-13)7-2-4-11-5-3-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPGHKNJMFNIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine
Reactant of Route 2
1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine
Reactant of Route 3
Reactant of Route 3
1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine
Reactant of Route 4
Reactant of Route 4
1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine
Reactant of Route 5
Reactant of Route 5
1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine
Reactant of Route 6
1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.